4,5-Dihydroxyphthalic acid

描述

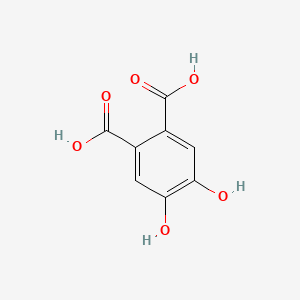

Structure

3D Structure

属性

IUPAC Name |

4,5-dihydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBCICVNBHNLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213800 | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-66-7 | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63958-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dihydroxyphthalic Acid Production

Chemical Synthesis Pathways for 4,5-Dihydroxyphthalic Acid

Conventional chemical synthesis provides a direct route to this compound, often involving the modification of readily available precursors. These methods are characterized by their use of specific reagents and controlled reaction conditions to achieve the desired molecular structure.

Hydroxylation Reactions in this compound Synthesis

Hydroxylation, the introduction of hydroxyl (-OH) groups onto an aromatic ring, is a key step in the synthesis of this compound. One common approach involves the hydroxylation of phthalic anhydride (B1165640) or phthalic acid. smolecule.com This transformation is typically carried out using hydroxylating agents under controlled temperature and pH. smolecule.com For instance, the Kolbe-Schmitt reaction, a well-established method for synthesizing hydroxybenzoic acids, can be adapted for this purpose. researchgate.net This reaction involves the carboxylation of a phenoxide, and while specific conditions for this compound are not extensively detailed in the provided results, the general principle of aromatic carboxylation is relevant. researchgate.net

Another approach involves the use of more advanced oxidation techniques. Cold atmospheric-pressure plasma has been shown to mediate the hydroxylation of dihydroxybenzoic acid derivatives in aqueous solutions at room temperature and atmospheric pressure. rsc.orgrsc.org This method offers an environmentally friendly alternative to traditional chemical catalysts. rsc.orgrsc.org

Multi-step Reaction Sequences for this compound Production

The synthesis of this compound can also be accomplished through multi-step reaction sequences, which allow for greater control over the final product's purity and structure. A documented method starts with the bromination of pyrocatechol, followed by a cyanation step to yield 4,5-dihydroxyphthalonitrile. This intermediate can then be hydrolyzed to the corresponding dicarboxylic acid, this compound.

Another synthetic route begins with 3,5-dihydroxybenzoic acid. This starting material is first converted to methyl 3,5-dimethoxybenzoate, which is then reduced to (3,5-dimethoxyphenyl)methanol. Subsequent bromination yields the corresponding benzyl (B1604629) bromide, which can be further manipulated to introduce the desired carboxylic acid functionalities and hydroxyl groups. While the full sequence to this compound is not explicitly outlined, this demonstrates a plausible multi-step pathway from a related starting material.

A Chinese patent describes a method for preparing dihydroxyphthalic acid from a cyclohexanedione dicarboxylic acid diester. google.com The process involves treatment with iodine and an iodide salt, followed by an oxidizing agent. The resulting product is then hydrolyzed with a strong base and subsequently acidified to yield the dihydroxyphthalic acid. google.com This method claims a high yield of 90% and a purity greater than 99%. google.com

Optimization of Chemical Synthetic Conditions for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in chemical synthesis. For instance, in the synthesis of 2,5-dihydroxyterephthalic acid, a related compound, researchers used a fractional factorial design to screen parameters like reactor pressure, temperature, catalyst-to-substrate molar ratio, and reaction time. researchgate.netresearchgate.net This systematic approach allowed for the identification of optimal conditions, leading to a significant increase in product yield. researchgate.netresearchgate.net A similar optimization strategy could be applied to the synthesis of this compound to enhance its production efficiency.

The choice of solvent and base can also significantly impact the outcome of the synthesis. In the preparation of dihydroxyphthalic acid described in a Chinese patent, the use of a mixed solvent system, such as methanol-water or ethanol-water, for recrystallization is highlighted as a key step for achieving high purity. google.com The patent also specifies the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide for the hydrolysis step. google.com

Biotechnological and Biocatalytic Routes for this compound Synthesis

Biotechnological methods offer a more sustainable and environmentally friendly alternative to chemical synthesis for producing this compound. These approaches leverage the metabolic capabilities of microorganisms and the catalytic activity of specific enzymes.

Microbial Conversion Systems for Phthalate (B1215562) Derivatives to this compound

Several bacterial strains have been identified that can convert phthalate and its derivatives into this compound as part of their metabolic pathways. smolecule.com This bioconversion is a key step in the microbial degradation of phthalates, which are common environmental pollutants. mdpi.com

Gram-negative bacteria, in particular, are known to metabolize o-phthalate through a pathway that involves the formation of 4,5-dihydroxyphthalate. psu.edu For example, Pseudomonas species such as Pseudomonas testosteroni and Pseudomonas fluorescens utilize this pathway. asm.orgnih.gov In these organisms, phthalate is first oxidized by phthalate 4,5-dioxygenase to produce this compound. mdpi.com This intermediate is then further metabolized. mdpi.com The genes responsible for this degradation pathway are often located on plasmids. psu.edu

The table below summarizes some of the microbial strains capable of converting phthalate to this compound.

| Microbial Strain | Phthalate Derivative | Key Enzyme | Reference |

| Pseudomonas testosteroni | o-Phthalic acid | This compound decarboxylase | asm.org |

| Pseudomonas fluorescens PHK | o-Phthalate | 4,5-dihydroxyphthalate decarboxylase | nih.gov |

| Gram-negative bacteria (general) | Phthalate | Phthalate 4,5-dioxygenase | mdpi.com |

| Pseudomonas putida NMH102-2 | o-Phthalate | Not specified | psu.edu |

Enzymatic Pathways and Biotransformation Kinetics for this compound Precursors

The enzymatic conversion of phthalate to this compound is a well-studied process. The key enzyme in this pathway is 4,5-dihydroxyphthalate decarboxylase, which has been purified and characterized from Pseudomonas fluorescens PHK. nih.gov This enzyme catalyzes the decarboxylation of 4,5-dihydroxyphthalate to protocatechuate. nih.gov The enzyme from P. fluorescens PHK has an apparent molecular weight of 420,000 and is likely a hexamer. nih.gov The apparent Km for its substrate, 4,5-dihydroxyphthalate, is 10.4 μM. nih.gov

The kinetics of biotransformation can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the formation of products over time. scielo.org.mx In a study on the biotransformation of chalcones, the maximum yield of the product was obtained after ten days of reaction. scielo.org.mx Similar kinetic studies would be essential for optimizing the production of this compound through microbial fermentation.

The table below outlines the properties of 4,5-dihydroxyphthalate decarboxylase from Pseudomonas fluorescens PHK.

| Enzyme Property | Value | Reference |

| Apparent Molecular Weight (Gel Filtration) | 420,000 Da | nih.gov |

| Subunit Molecular Weight (SDS-PAGE) | 66,000 Da | nih.gov |

| Proposed Structure | Hexameric | nih.gov |

| Apparent Km for 4,5-dihydroxyphthalate | 10.4 μM | nih.gov |

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering offers a promising avenue for the sustainable production of valuable chemical compounds, including this compound. The primary strategy for its biosynthesis revolves around harnessing and modifying natural microbial degradation pathways, specifically the catabolism of phthalic acid (phthalate). By strategically manipulating these pathways in engineered microorganisms, it is possible to halt the metabolic sequence at the desired intermediate, thereby enabling the accumulation of this compound.

The most well-documented route for the formation of this compound is through the aerobic bacterial degradation of phthalate. nih.govethz.ch This process has been notably studied in bacteria such as Burkholderia cepacia (formerly Pseudomonas cepacia) and Pseudomonas fluorescens. mdpi.comnih.govnih.gov The metabolic pathway involves a series of enzymatic reactions that can be repurposed for production through targeted genetic modifications.

The core metabolic engineering strategy involves two key steps:

Introduction and expression of upstream pathway enzymes : The conversion of phthalate is initiated by a multi-component enzyme system, phthalate 4,5-dioxygenase. nih.govcreative-enzymes.com This enzyme catalyzes the dihydroxylation of phthalate to form cis-4,5-dihydroxy-4,5-dihydrophthalate (cis-phthalate dihydrodiol). nih.gov This intermediate is then aromatized by the enzyme cis-phthalate dihydrodiol dehydrogenase, which removes two hydrogen atoms to yield this compound. nih.gov

Blocking the downstream metabolic flux : In the natural degradation pathway, this compound is not the final product. It is further metabolized by the enzyme 4,5-dihydroxyphthalate decarboxylase, which converts it into protocatechuate (3,4-dihydroxybenzoic acid). nih.govnih.gov To enable the accumulation of this compound, the gene encoding this decarboxylase (such as ophC in B. cepacia DBO1) must be deleted or inactivated. nih.gov This genetic modification creates a metabolic bottleneck, effectively stopping the pathway at the desired compound.

This bioconversion approach, which uses phthalic acid as a substrate, can be implemented in a suitable microbial host. Pseudomonas species are natural candidates as they possess native phthalate degradation pathways. nih.govnrel.govresearchgate.net Alternatively, the relevant genes can be heterologously expressed in well-established industrial chassis organisms like Escherichia coli, which has been extensively engineered for the production of various aromatic compounds. nih.govnih.govmdpi.com

While de novo biosynthesis from simple carbon sources like glucose represents an ultimate goal for sustainable production, it presents a more significant challenge. Such a strategy would first necessitate the engineering of a synthetic pathway to produce the precursor, phthalic acid, from central metabolites like chorismate, a research area that is still developing. Current metabolic engineering efforts are therefore focused on the more direct bioconversion of phthalic acid.

The table below summarizes the key enzymes and their roles in the engineered biosynthesis of this compound from phthalate.

| Enzyme Name | Gene (Example) | Source Organism (Example) | EC Number | Reaction Catalyzed | Role in Engineered Pathway |

| Phthalate 4,5-Dioxygenase | ophA1A2 | Burkholderia cepacia | 1.14.12.7 | Phthalate + NADH + H⁺ + O₂ → cis-4,5-Dihydroxycyclohexa-1(6),2-diene-1,2-dicarboxylate + NAD⁺ | Overexpressed : Initiates the pathway by converting phthalate to the first intermediate. nih.govcreative-enzymes.com |

| cis-Phthalate Dihydrodiol Dehydrogenase | ophB | Burkholderia cepacia | 1.3.1.64 | cis-4,5-Dihydro-4,5-dihydroxyphthalate + NAD⁺ → 4,5-Dihydroxyphthalate + NADH + H⁺ | Overexpressed : Converts the intermediate from the first step into the final product, this compound. nih.gov |

| 4,5-Dihydroxyphthalate Decarboxylase | ophC | Burkholderia cepacia | 4.1.1.55 | 4,5-Dihydroxyphthalate → Protocatechuate + CO₂ | Inactivated/Deleted : Prevents the degradation of the desired product, allowing it to accumulate in the cell. nih.govnih.gov |

Chemical Reactivity and Functionalization of 4,5 Dihydroxyphthalic Acid

Electrophilic and Nucleophilic Substitution Reactions on 4,5-Dihydroxyphthalic Acid

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its substituents: two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups.

Electrophilic Aromatic Substitution (EAS): The two hydroxyl groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the benzene (B151609) ring through resonance. dalalinstitute.com Conversely, the two adjacent carboxylic acid groups are deactivating groups and meta-directors, withdrawing electron density from the ring.

In this compound, the powerful activating effect of the hydroxyl groups dominates, making the ring electron-rich and susceptible to electrophilic attack. The directing influence of these groups makes the positions ortho and para to them the most nucleophilic. In this specific molecule, the available positions for substitution are C3 and C6. Both positions are ortho to one hydroxyl group and meta to the other. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur at these sites. libretexts.orgvedantu.comquora.comlkouniv.ac.in

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to make the aromatic ring electron-deficient and a good leaving group. chemguide.co.uksavemyexams.comscience-revision.co.uklibretexts.org The benzene ring of this compound is rendered electron-rich by the two hydroxyl groups, making it inherently resistant to attack by nucleophiles. For a nucleophilic substitution to occur on the ring, the hydroxyl groups would need to be converted into better leaving groups, or additional, powerful electron-withdrawing groups would need to be present on the ring to facilitate the formation of a stable Meisenheimer complex intermediate.

Esterification and Amidation Reactions of this compound Carboxyl Groups

The two carboxylic acid functionalities of this compound are key sites for functionalization through esterification and amidation. These reactions allow for the modification of the molecule's polarity, solubility, and potential for further chemical transformations, such as polymer synthesis. smolecule.com

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding diesters. masterorganicchemistry.combyjus.comchemguide.co.uk This reaction, known as Fischer esterification, is an equilibrium process where water is eliminated. masterorganicchemistry.comvvc.edu The reaction can be driven to completion by using the alcohol as the solvent or by removing water as it forms. A variety of alcohols, from simple alkanols to more complex structures, can be employed. nih.gov

Amidation: Direct condensation of the carboxylic acid groups with primary or secondary amines yields the corresponding diamides. These reactions often require the use of coupling agents or activators to convert the carboxylic acid into a more reactive intermediate, such as an acyl halide or an activated ester, which is then readily attacked by the amine. lookchemmall.comnih.govorgsyn.org This method is fundamental in organic synthesis for creating the robust amide bond. nih.gov

Below is a table illustrating these functionalization reactions.

| Reaction Type | Reactant | General Conditions | Product Class |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | 4,5-Dihydroxyphthalate Diester |

| Amidation | Amine (e.g., Aniline, Benzylamine) | Coupling agent (e.g., TiCl₄), Base | 4,5-Dihydroxyphthalamide |

Oxidation Processes and Quinone Formation from this compound

The 1,2-dihydroxybenzene (catechol) substructure within this compound makes it susceptible to oxidation. This process typically involves the conversion of the two hydroxyl groups into carbonyl groups, leading to the formation of a highly reactive ortho-quinone. smolecule.comacs.orgcdnsciencepub.com This transformation is a key reaction, as quinones are valuable intermediates in various chemical and biological processes.

The oxidation can be achieved using a variety of chemical oxidizing agents or through electrochemical methods. researchgate.net The resulting product is 4,5-dioxo-1,2-cyclohexadiene-1,2-dicarboxylic acid. The rate of oxidation is often dependent on pH, with rates generally increasing as the pH rises. nih.gov The quinone product is a potent electrophile and can participate in subsequent reactions, such as Michael additions with nucleophiles.

| Reactant | Process | Key Product |

|---|---|---|

| This compound | Chemical or Electrochemical Oxidation | 4,5-Dioxo-1,2-cyclohexadiene-1,2-dicarboxylic acid (ortho-quinone) |

Decarboxylation Pathways of this compound

Decarboxylation is a significant degradation pathway for this compound, involving the loss of a carboxyl group as carbon dioxide (CO₂). This reaction can proceed through both enzymatic and non-enzymatic routes to yield simpler aromatic compounds. smolecule.com

The most well-documented pathway is enzymatic decarboxylation. Several microorganisms utilize 4,5-dihydroxyphthalate as a carbon source in their metabolic pathways. smolecule.com Bacteria such as Pseudomonas testosteroni and Pseudomonas fluorescens possess a specific enzyme, 4,5-dihydroxyphthalate decarboxylase, which catalyzes the conversion of this compound to protocatechuic acid (3,4-dihydroxybenzoic acid). asm.orgatamanchemicals.comnih.govnih.gov This reaction is a key step in the microbial degradation of phthalate (B1215562) compounds. nih.gov Studies have shown that this decarboxylation is highly specific. asm.orgnih.gov

Non-enzymatic decarboxylation can also occur under certain physical conditions, such as heating, although specific conditions for this compound are less detailed in the literature compared to the enzymatic routes. smolecule.com The product of this thermal or chemical decarboxylation is also expected to be protocatechuic acid.

| Pathway | Key Catalyst/Condition | Major Product | Source/Example |

|---|---|---|---|

| Enzymatic Decarboxylation | 4,5-Dihydroxyphthalate decarboxylase | Protocatechuic acid | Pseudomonas testosteroni, P. fluorescens asm.orgnih.gov |

| Chemical Decarboxylation | Heat | Protocatechuic acid | General reaction for phenolic acids chemcess.com |

Derivatization Strategies for Novel this compound Compounds

This compound serves as a versatile building block for the synthesis of novel and more complex chemical structures. Its multiple functional groups—two hydroxyl and two carboxyl—offer numerous handles for derivatization.

One primary strategy involves the functionalization of the carboxyl groups to form esters and amides, as detailed in section 3.2. These derivatives, such as 4,5-dihydroxyphthalate diesters, can act as monomers for the synthesis of new polymers, including polyesters and polyamides. google.com

Another approach leverages the reactivity of the catechol moiety. The oxidation of this compound to its corresponding ortho-quinone (section 3.3) opens up pathways for cycloaddition reactions (e.g., Diels-Alder) and Michael addition reactions. Nucleophiles can add to the electron-deficient quinone ring, allowing for the construction of complex heterocyclic and carbocyclic frameworks. researchgate.netresearchgate.net

Furthermore, derivatives can be synthesized by reacting the hydroxyl groups. For instance, etherification can be performed to modify the properties of the molecule. The synthesis of hydrazide-hydrazone derivatives from related dihydroxybenzoic acids has also been reported as a route to novel bioactive compounds. mdpi.comnih.gov Enzymatic coupling reactions, for example using laccases, represent another advanced strategy for creating novel dimeric or polymeric structures from phenolic compounds.

| Functional Group Targeted | Reaction Type | Resulting Compound Class/Application |

|---|---|---|

| Carboxyl Groups | Esterification / Amidation | Polyester (B1180765)/polyamide monomers google.com |

| Hydroxyl Groups (via Oxidation) | Michael Addition / Cycloaddition | Complex heterocyclic/carbocyclic compounds researchgate.net |

| Hydroxyl Groups | Etherification | Modified ethers with altered properties |

| Multiple Groups | Enzymatic Coupling (e.g., Laccase) | Novel dimeric or oligomeric structures |

Coordination Chemistry and Metal Complexation of 4,5 Dihydroxyphthalic Acid

4,5-Dihydroxyphthalic Acid as a Polyfunctional Ligand

As a polyfunctional ligand, this compound possesses multiple binding sites—specifically, two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups—that can engage in coordination with a central metal atom. wikipedia.orgwikipedia.org This allows it to act as a versatile building block in the construction of coordination complexes, ranging from simple mononuclear species to extended, multidimensional coordination polymers. Its ability to bridge multiple metal centers is a key feature of its coordination chemistry. wikipedia.org

Bidentate ligands are molecules or ions that have two donor atoms capable of binding to a central metal ion at two separate points, forming a chelate ring. vividexamples.com This process, known as chelation, results in metal complexes with enhanced stability compared to those formed with monodentate ligands, a phenomenon referred to as the chelate effect. vividexamples.com

This compound can act as a bidentate chelating ligand, primarily through the two adjacent hydroxyl groups on the aromatic ring. smolecule.com Upon deprotonation, these groups form a catecholate-type binding pocket that is highly effective at chelating metal ions. This mode of binding has been observed in the reactions of other dihydroxybenzoic acids with organometallic compounds, leading to the formation of stable five-membered metallocycles. researchgate.net This chelation involves the metal center binding to the two oxygen atoms of the hydroxyl groups. smolecule.com

The coordination behavior of this compound is dictated by the interplay of its carboxyl and hydroxyl functional groups. The specific positioning of these groups influences its interaction with metal ions. nih.gov

Hydroxyl Groups: The two ortho-positioned hydroxyl groups (a catechol moiety) are a primary site for metal chelation. mdpi.com This catechol-like arrangement is known to form highly stable complexes with a wide range of metal ions. The deprotonation of these phenolic hydroxyls is often a prerequisite for coordination, creating a dianionic bidentate binding site. researchgate.net

Carboxyl Groups: The two carboxylic acid groups provide additional sites for coordination. After deprotonation to carboxylates, they can bind to metal ions in several ways:

Monodentate: A single oxygen atom from the carboxylate group binds to a metal center.

Bidentate Chelation: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bridging: The carboxylate group links two different metal centers, facilitating the formation of polynuclear complexes or extended coordination polymers. wikipedia.orgrsc.org

The involvement of these groups in metal binding can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy. Upon complexation, characteristic changes in the vibrational spectra are observed, such as the disappearance of O-H stretching vibrations and shifts in the C=O stretching frequencies of the carboxylic acid groups, indicating their participation in coordination. mdpi.com

Bidentate Chelation Mechanisms of this compound with Metal Ions

Formation and Characterization of Metal Complexes with this compound

This compound forms stable complexes with various metal ions, particularly transition metals. The formation and structure of these complexes are influenced by factors such as pH, the metal-to-ligand ratio, and the presence of other coordinating molecules.

Transition metals are well-known to form coordination complexes with polyfunctional organic ligands. researchgate.net Studies have shown that this compound interacts with metal ions like chromium(III) to form stable complexes. smolecule.com While detailed kinetic studies on this compound itself are limited, research on the closely related 2,4- and 2,5-dihydroxybenzoic acids reveals that their reaction with Cr(III) proceeds through a mechanism where the reactive metal species is the monohydroxo complex, [Cr(H₂O)₅OH]²⁺. nih.gov The reaction occurs in a stepwise fashion, with an initial attack on the ligand followed by subsequent, slower ring-closure steps, with the transition states being associatively activated. nih.gov The formation of Cr(III) complexes with various phenolic ligands has been noted for its high stability. asianpubs.orgresearchgate.net

The ability of this compound to act as a bridging ligand, using its multiple coordination sites, allows for the self-assembly of metal-organic coordination polymers (CPs). rsc.org These are extended networks where metal ions or clusters are linked by the organic ligand. While specific crystal structures for this compound CPs are not widely reported, the structures of CPs based on its isomer, 5-hydroxyisophthalic acid, provide significant insight. For example, cobalt(II) can form binuclear [Co₂(COO)₄] units that are then bridged by the organic ligands and other linkers to create three-dimensional (3D) frameworks. rsc.org The resulting network topology can be influenced by the specific metal ion and the presence of auxiliary ligands, leading to diverse architectures ranging from 1D chains and 2D layers to complex 3D interpenetrated nets. researchgate.netnih.govmdpi.comacs.org

Transition Metal Complexes of this compound (e.g., Chromium(III))

Catalytic and Sensing Potentials of this compound Metal Complexes

The unique electronic and structural properties of metal complexes derived from this compound give them potential for use in catalysis and chemical sensing. smolecule.comresearchgate.net

The introduction of a metal center into an organic ligand framework can create catalytically active sites. colab.ws For instance, coordination polymers based on the isomeric 5-hydroxyisophthalic acid and cobalt(II) have demonstrated effective heterogeneous catalytic activity in the Knoevenagel condensation reaction. rsc.org This suggests that metal complexes of this compound could similarly serve as catalysts in various organic transformations. The general utility of transition metal complexes as catalysts is a broad and active area of research. mdpi.comnih.gov

Furthermore, these complexes are candidates for chemical sensor applications. smolecule.com The sensing mechanism can rely on changes in the photophysical properties, such as luminescence, of the metal complex upon interaction with a target analyte. utl.ptubc.ca For example, the phenolic hydroxyl groups are pH-sensitive, and their coordination to a metal ion can create a system whose optical or electrochemical properties change with pH. utl.pt The binding of small molecules to a metal center can alter the electronic environment, leading to a detectable signal, forming the basis for a chemosensor. ubc.ca

Polymer Science and Material Applications of 4,5 Dihydroxyphthalic Acid

4,5-Dihydroxyphthalic Acid as a Monomer in Polymer Synthesis

This compound, a derivative of phthalic acid, serves as a valuable monomer in the synthesis of various polymers. smolecule.com Its structure, featuring two hydroxyl groups and two carboxylic acid groups on a benzene (B151609) ring, allows it to act as a building block for creating complex polymer architectures. The strategic placement of these functional groups enhances its reactivity, making it suitable for producing polymers with specific, desirable properties.

Precursor Role in Polyester (B1180765) Production with Tailored Properties

The di-functional nature of this compound, possessing both hydroxyl and carboxylic acid groups, makes it a key precursor in the production of polyesters. Polyesters are synthesized through the reaction of a diol with a dicarboxylic acid. journalagent.com In this context, this compound can react with various diols to form polyester chains.

The incorporation of this compound into the polyester backbone can be used to tailor the final properties of the material. For instance, the aromatic ring contributes to the rigidity and thermal stability of the polymer chain. The presence of the hydroxyl groups can increase the polymer's hydrophilicity and provide sites for further chemical modifications, allowing for the fine-tuning of properties such as solubility and reactivity. The synthesis of polyesters often involves a two-step process: monomer formation through esterification or ester interchange, followed by polycondensation where excess glycol is removed to form the final polymer. journalagent.com

Table 1: Examples of Monomers Used in Polyester Synthesis

| Monomer Type | Examples | Role in Polymerization |

| Dicarboxylic Acid | This compound, Isophthalic Acid, Adipic Acid, 1,4-Cyclohexane dicarboxylic acid | Provides the di-acid component for esterification. jku.at |

| Diol | Neopentyl Glycol, Ethylene Glycol | Provides the di-alcohol component for esterification. journalagent.comjku.at |

| Trifunctional Monomer | Dimethylolpropionic Acid | Used to introduce branching and free carboxylic acid groups. jku.at |

This table provides examples of monomer types and their roles in polyester synthesis, including the use of this compound as a key component.

Synthesis of Heat-Resistant and Conductive Polymers Incorporating this compound Units

The aromatic structure of this compound is instrumental in the synthesis of heat-resistant polymers. The rigid benzene ring within the polymer backbone enhances thermal stability. mdpi.com This makes polymers derived from this monomer suitable for applications requiring high-temperature resistance.

Furthermore, this compound is a precursor for creating conductive polymers. google.com Conductive polymers, also known as synthetic metals, possess electrical properties similar to metals while retaining the processability and mechanical flexibility of polymers. nih.gov The synthesis of conductive polymers often involves creating a conjugated system along the polymer backbone. The aromatic nature of this compound can contribute to the formation of such systems. Polyaniline, polypyrrole, and polythiophene are among the most studied conductive polymers. nih.gov The synthesis of these materials can be achieved through chemical or electrochemical polymerization. encyclopedia.pub

Functionalization of Polymeric Materials with this compound

The hydroxyl groups on the this compound monomer unit provide reactive sites for the functionalization of polymeric materials. This allows for the modification of polymer surfaces and bulk properties to suit specific applications.

Integration into Resins and Other Polymer Architectures

This compound and its derivatives can be integrated into various polymer architectures, including resins. Resins are often used in coatings, adhesives, and composites. The incorporation of this monomer can enhance the properties of the resulting resin, such as its thermal stability and chemical resistance. For example, it can be used in the synthesis of hyperbranched polymers, which are highly branched macromolecules with a large number of terminal functional groups. researchgate.net These structures are known for their low viscosity and high solubility. researchgate.net

Controlled Polymerization Techniques Utilizing this compound Derivatives

Controlled polymerization techniques, also known as living polymerizations, allow for precise control over polymer architecture, including molecular weight, molecular weight distribution, and functionality. sigmaaldrich.com These methods are crucial for creating well-defined polymers with tailored properties.

Several controlled radical polymerization (CRP) techniques have been developed, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

ATRP relies on a dynamic equilibrium between active and dormant polymer chains, mediated by a metal catalyst. researchgate.net

RAFT polymerization uses a chain transfer agent to control the polymerization process, offering versatility with a wide range of monomers. specificpolymers.com

NMP utilizes a stable nitroxide radical to control the growing polymer chain. sigmaaldrich.com

Derivatives of this compound can be designed to be compatible with these controlled polymerization techniques. For example, the hydroxyl or carboxylic acid groups could be modified to incorporate an initiator or a chain transfer agent, allowing for the synthesis of well-defined polymers with this compound units at specific locations within the polymer chain. This level of control is essential for the design of advanced materials with highly specific functions.

Enzymatic and Microbial Transformations of 4,5 Dihydroxyphthalic Acid

Microbial Metabolism of 4,5-Dihydroxyphthalic Acid in Bioremediation Systems

Microorganisms play a crucial role in the degradation of environmental pollutants like phthalates. The metabolism of these compounds often converges on central intermediates, such as this compound, channeling them into common catabolic pathways.

The aerobic degradation of o-phthalate by many Gram-negative bacteria proceeds through a pathway involving the formation of this compound. psu.edu This intermediate is subsequently converted to protocatechuate, which then enters central metabolism. nih.govresearcher.lifeias.ac.in The established pathway involves the initial oxygenation of o-phthalate, followed by dehydrogenation and then decarboxylation to yield protocatechuate. psu.edu This catabolic route is considered a common strategy for phthalate (B1215562) degradation among various pseudomonads. psu.edu Studies have confirmed that in many bacteria, phthalate is degraded via 4,5-dihydroxyphthalate to protocatechuate. nih.gov

Several bacterial strains have been identified for their ability to degrade phthalates, with Pseudomonas species being prominent.

Pseudomonas fluorescens : Strain PHK utilizes 4,5-dihydroxyphthalate as an intermediate in the catabolism of o-phthalate. nih.govresearcher.life This organism can use 4,5-dihydroxyphthalate as its sole source of carbon. nih.govresearcher.life The degradation pathway in P. fluorescens involves the conversion of 4,5-dihydroxyphthalate to protocatechuate. nih.govresearcher.life

Pseudomonas testosteroni : This bacterium is also well-known for its ability to metabolize phthalate through a pathway involving 4,5-dihydroxyphthalate. nih.govnih.gov P. testosteroni possesses the enzyme 4,5-dihydroxyphthalate decarboxylase, which carries out the conversion of 4,5-dihydroxyphthalate to protocatechuate. nih.govnih.gov This strain can metabolize 4,5-dihydroxyphthalate but not phthalic acid directly under certain conditions. nih.govatamanchemicals.com

Other microorganisms, including a marine mixed culture (ON-7) and various marine bacteria like Alteromonas, Marinomonas, and Thalassospira, have also been shown to degrade phthalate via the 4,5-dihydroxyphthalate intermediate. nih.govnih.govasm.org

Table 1: Microbial Strains Involved in this compound Degradation

| Microbial Strain | Role in Degradation | Pathway Intermediate | Final Product of Pathway Step | Citations |

|---|---|---|---|---|

| Pseudomonas fluorescens PHK | Degrades o-phthalate | This compound | Protocatechuate | nih.gov, researcher.life |

| Pseudomonas testosteroni | Degrades phthalate and 4-hydroxyphthalate | This compound | Protocatechuate | nih.gov, nih.gov |

| Marine Mixed Culture ON-7 | Degrades substituted phthalic acids | This compound | Protocatechuic acid | asm.org, nih.gov |

| Comamonas acidovorans UCC61 | Degrades o-phthalate | This compound | Protocatechuate | psu.edu |

| Various Marine Bacteria | Degrade phthalate | This compound | Protocatechuate | nih.gov |

Catabolic Pathways of Phthalate Compounds via 4,5-Dihydroxyphthalate Intermediates

Enzymology of this compound Transformations

The enzymatic reactions involving this compound are central to its microbial metabolism. The key enzyme responsible for its conversion has been isolated and characterized from several microorganisms.

4,5-Dihydroxyphthalate decarboxylase (EC 4.1.1.55) is the primary enzyme that catalyzes the conversion of 4,5-dihydroxyphthalate to 3,4-dihydroxybenzoate (protocatechuate) and carbon dioxide. nih.govuniprot.org

In Pseudomonas fluorescens PHK , the decarboxylase was purified and found to have an apparent molecular weight of approximately 420,000 daltons as a native protein. nih.govresearcher.life Electrophoresis under denaturing conditions (SDS-PAGE) revealed a subunit molecular weight of 66,000 daltons, suggesting the functional enzyme is a hexamer. nih.govresearcher.life

In Pseudomonas testosteroni , the purified enzyme showed a single protein band on SDS-acrylamide disc gel electrophoresis with a molecular weight of 38,000 daltons. nih.gov The native enzyme's apparent molecular weight was determined to be 150,000 daltons, indicating a different subunit composition compared to the enzyme from P. fluorescens. nih.gov

Table 2: Properties of 4,5-Dihydroxyphthalate Decarboxylase from Different Pseudomonas Strains

| Property | Pseudomonas fluorescens PHK | Pseudomonas testosteroni | Citations |

|---|---|---|---|

| Enzyme Name | 4,5-Dihydroxyphthalate Decarboxylase | 4,5-Dihydroxyphthalate Decarboxylase | nih.gov, nih.gov |

| EC Number | 4.1.1.55 | 4.1.1.55 | |

| Native Molecular Weight (Da) | 420,000 | 150,000 | nih.gov, researcher.life, nih.gov |

| Subunit Molecular Weight (Da) | 66,000 | 38,000 | nih.gov, researcher.life, nih.gov |

| Proposed Structure | Hexamer | Tetramer (inferred) | nih.gov, researcher.life, nih.gov |

The kinetics of 4,5-dihydroxyphthalate decarboxylase have been studied to understand its efficiency and substrate specificity.

For the enzyme from P. fluorescens PHK , the apparent Michaelis constant (Km) for the substrate 4,5-dihydroxyphthalate was determined to be 10.4 µM. nih.govresearcher.life This low Km value indicates a high affinity of the enzyme for its substrate.

For the enzyme from P. testosteroni , the apparent Km for 4,5-dihydroxyphthalate was found to be 10.5 µM, which is remarkably similar to the enzyme from P. fluorescens. nih.gov This enzyme can also act on 4-hydroxyphthalate, though less efficiently, with an apparent Km of 1.25 mM. nih.gov The maximum reaction velocity (Vmax) for 4,5-dihydroxyphthalate was 10 times greater than that for 4-hydroxyphthalate, highlighting the enzyme's preference for its primary substrate. nih.gov The decarboxylation reaction involves the removal of a carboxyl group from the aromatic ring to form protocatechuate. nih.gov

Table 3: Kinetic Parameters of 4,5-Dihydroxyphthalate Decarboxylase

| Enzyme Source | Substrate | Apparent Km | Relative Vmax | Citations |

|---|---|---|---|---|

| Pseudomonas fluorescens PHK | This compound | 10.4 µM | - | nih.gov, researcher.life |

| Pseudomonas testosteroni | This compound | 10.5 µM | 10x | nih.gov |

| Pseudomonas testosteroni | 4-Hydroxyphthalate | 1.25 mM | 1x | nih.gov |

Characterization of 4,5-Dihydroxyphthalate Decarboxylase

Biosynthetic Precursor Role of this compound in Microbial Pathways

Current scientific literature primarily identifies this compound as a catabolic intermediate in the degradation of phthalic acid and its esters. psu.edunih.govkegg.jp It serves as a substrate for decarboxylation to produce protocatechuate, which is a common intermediate in the breakdown of various aromatic compounds. ias.ac.innih.gov While it is a product of phthalate oxygenation, its primary metabolic role appears to be as a transient compound in a degradative sequence rather than a starting precursor for the de novo biosynthesis of other complex secondary metabolites. Its formation is a key step in channeling xenobiotic phthalates into central metabolic pathways. uniprot.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis of 4,5-Dihydroxyphthalic Acid and its Derivatives

Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of this compound and its behavior in complexation reactions. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule, providing information about its chromophores, which include the aromatic ring and its substituents.

Studies on related dihydroxybenzoic acid compounds, such as 2,5-dihydroxybenzoic acid, demonstrate that complexation with metal ions, like iron (III), leads to the formation of new absorption bands in the visible region of the spectrum. nih.govufl.edu This phenomenon is instrumental in studying the formation and stoichiometry of metal complexes. For instance, the complexation of Fe(III) with 2,5-dihydroxybenzoic acid has been shown to be pH-dependent, with maximum complexation occurring in a pH range of 4.5-6.5. nih.govufl.edu Similar principles apply to this compound, where changes in the UV-Vis spectrum upon addition of a metal ion can be used to monitor the formation of complexes and determine their stability. The technique is also valuable for studying the effects of substituents on the aromatic ring, as these can shift the absorption maxima to different wavelengths.

Table 1: Representative UV-Vis Absorption Data for Dihydroxybenzoic Acid Derivatives and Complexes

| Compound/Complex | Wavelength (λmax, nm) | Solvent/Conditions |

| 2,5-Dihydroxybenzoic Acid | Not specified | Water, pH 6.4 ufl.edu |

| Fe(III)-2,5-DHBA Complex | Not specified | Water, pH 6.4 ufl.edu |

| 4,5-diamino-o-xylene-Se(IV) Complex | 340 | Acidic aqueous solution ajchem-a.com |

This table provides illustrative data from related compounds to demonstrate the type of information obtained from UV-Vis spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretching: A broad band in the region of 3200–3550 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening resulting from hydrogen bonding. specac.com

C=O Stretching: A sharp, strong peak around 1715 cm⁻¹ indicates the presence of the carbonyl (C=O) group within the carboxylic acid moieties. specac.com

C-O Stretching: Absorptions for the C-O bond of the carboxylic acids are typically found in the 1320-1210 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: In-ring carbon-carbon double bond stretches in the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. libretexts.org

O-H Bending: Bending vibrations of the O-H group can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. libretexts.org

By analyzing the precise positions and intensities of these absorption bands, researchers can confirm the presence of the carboxylic acid and hydroxyl functional groups, as well as the aromatic nature of the compound.

Table 2: Typical FTIR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl, hydrogen-bonded) | 3200 - 3550 (broad) specac.com |

| C=O (carboxylic acid) | 1760 - 1690 libretexts.org |

| C-C (aromatic ring) | 1600 - 1400 libretexts.org |

| C-O (carboxylic acid) | 1320 - 1210 libretexts.org |

| O-H (bend) | 1440 - 1395 and 950 - 910 libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound in solution. weebly.comnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The protons attached to the aromatic ring would appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups. The acidic protons of the carboxylic acid groups and the phenolic protons of the hydroxyl groups are also observable, though their chemical shifts can be highly variable and dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. It would show separate signals for each unique carbon atom in the molecule, including the two carboxylic acid carbons, the four aromatic carbons attached to the hydroxyl and carboxylic acid groups, and the two aromatic carbons bearing hydrogen atoms. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, definitively confirming the substitution pattern of the aromatic ring. beilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic-H | 6.5 - 8.0 |

| ¹H | Carboxyl-OH | 10.0 - 13.0 (broad) |

| ¹H | Phenolic-OH | 4.0 - 7.0 (broad) |

| ¹³C | Aromatic C-H | 110 - 130 |

| ¹³C | Aromatic C-O / C-COOH | 140 - 160 |

| ¹³C | Carboxyl C=O | 165 - 185 |

Note: These are general predicted ranges. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry Applications for this compound Research

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) as a Research Tool

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including those that are non-volatile and thermally labile. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix compound, which absorbs laser energy and facilitates the desorption and ionization of the analyte molecules. nih.gov

2,5-Dihydroxybenzoic acid (a close isomer of this compound) is itself a widely used matrix in MALDI-MS for the analysis of peptides, proteins, and carbohydrates. nih.govcreative-proteomics.comacs.orgbruker.com This suggests that this compound could potentially serve as a matrix or be readily analyzed using a suitable matrix. The technique can be used to accurately determine the molecular weight of this compound and its derivatives. High-resolution MALDI-MS can provide the elemental composition, further confirming the identity of the compound. The technique is also valuable for analyzing reaction products and identifying potential impurities.

Mass Spectrometry Imaging (MSI) in Materials Science and Environmental Studies

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a sample without the need for labeling. nih.govportlandpress.com In MALDI-MSI, a laser is rastered across a thin section of a sample, and a mass spectrum is acquired at each spot. portlandpress.com This generates a map of the distribution of specific molecules based on their m/z values. nih.gov

In the context of this compound, MSI could have applications in materials science and environmental studies. For example, if this compound is used as a monomer in the synthesis of polymers or incorporated into other materials, MALDI-MSI could be used to map its distribution within the material, providing insights into its homogeneity and integration. In environmental science, if this compound or its degradation products are present in environmental samples like soil or plant tissues, MSI could be used to visualize their localization. mdpi.com The choice of matrix is critical for successful MSI experiments, with compounds like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) being common choices for the analysis of small molecules. nih.govfrontiersin.org

Chromatographic Techniques for Separation and Quantification in Research Contexts

The separation and quantification of this compound, a key intermediate in the microbial degradation of phthalates, rely on robust chromatographic methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed in research settings to analyze this compound, often in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of polar aromatic acids like this compound from aqueous samples such as bacterial cultures. mdpi.comnih.gov The method's versatility allows for various configurations, with reversed-phase chromatography being the most common. In this approach, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. unipi.it The mobile phase often consists of a gradient mixture of acidified water (using acids like formic or acetic acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govcdc.govmdpi.com This setup allows for the effective separation of polar metabolites.

Detection in HPLC is commonly achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, or more selectively and sensitively with a Mass Spectrometer (MS). mdpi.comunipi.it HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for identifying and quantifying trace levels of metabolites in complex biological samples. nih.govcdc.gov

The following table summarizes typical HPLC conditions used for the analysis of compounds structurally related to this compound, which can serve as a starting point for method development.

Table 1: Exemplary HPLC Conditions for the Analysis of Phthalate (B1215562) Metabolites and Related Phenolic Acids

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Nucleosil 100 C18 | Kinetex F5 (50 × 4.6 mm, 2.6 µm) | Ascentis RP-Amide (100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | H₂O:ACN (95:5 v/v) with TFA (pH 2) | Water with 0.05% Formic Acid | Water with 1.4% Formic Acid |

| Mobile Phase B | H₂O:ACN (5:95 v/v) with TFA (pH 2) | Acetonitrile with 0.05% Formic Acid | Acetonitrile with 1.4% Formic Acid |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.3 mL/min |

| Detection | DAD | ESI-LTQ-Orbitrap-HRMS | DAD-ESI-Q-ToF |

| Reference | mdpi.com | mdpi.com | unipi.itresearchgate.net |

ACN: Acetonitrile, TFA: Trifluoroacetic acid

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of phthalate metabolites. frontiersin.orgiwaponline.comrestek.com However, due to the low volatility and polar nature of compounds like this compound, derivatization is a mandatory step prior to GC analysis. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. Silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common derivatization strategy for phenolic acids. nih.gov

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A variety of stationary phases can be used, with non-polar to moderately polar columns being common for the analysis of derivatized phenolic compounds. restek.com

The following table outlines typical GC-MS conditions that have been applied to the analysis of phthalate metabolites, which would be applicable to derivatized this compound.

Table 2: Representative GC-MS Conditions for the Analysis of Derivatized Phthalate Metabolites

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | HP-5MS | Rtx-440 |

| Carrier Gas | Helium (1.0 mL/min) | Helium |

| Injection Mode | Splitless | Splitless |

| Inlet Temperature | 250 °C | Not Specified |

| Oven Program | Initial 35°C (2 min), ramp to 300°C at 8°C/min, hold for 10 min | Not Specified |

| Detection | Mass Spectrometry | Mass Spectrometry |

| Reference | frontiersin.org | restek.com |

In research contexts, the choice between HPLC and GC-MS often depends on the specific goals of the study. HPLC is well-suited for analyzing the compound directly from aqueous media without derivatization, making it advantageous for high-throughput screening of bacterial cultures. mdpi.comnih.gov GC-MS, with its high separation efficiency and detailed mass spectral data, is excellent for the definitive identification of metabolites and for studies where derivatization is feasible. iwaponline.comsemanticscholar.org For instance, in the study of dioctyl phthalate (DEHP) degradation by Bacillus sp., GC-MS was used to identify intermediates in the biochemical pathway, including phthalic acid, by analyzing their mass spectra. iwaponline.comsemanticscholar.org

The quantification of this compound in research is typically performed by constructing a calibration curve using an external or internal standard. mdpi.comnih.gov The use of isotopically labeled internal standards is considered the most accurate method for quantification, especially in complex matrices, as it compensates for variations in sample preparation and instrument response. nih.govcdc.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that are determined during method validation to ensure the sensitivity and reliability of the analytical procedure. mdpi.com

Computational and Theoretical Studies on 4,5 Dihydroxyphthalic Acid

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of many-body systems like molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. nobelprize.org For 4,5-dihydroxyphthalic acid, DFT calculations can predict a wide range of properties, from its geometric structure to its chemical reactivity. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which have been shown to provide reliable results for similar phenolic acid compounds. nih.govdergipark.org.tr

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the distribution of electrons within this compound and determine the energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or basicity. youtube.com Conversely, the LUMO energy indicates the molecule's capacity to accept electrons, reflecting its electrophilicity. malayajournal.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of both electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups on the benzene (B151609) ring influences the energies of these frontier orbitals. DFT calculations allow for a quantitative analysis of these effects.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

Theoretical data based on DFT calculations for analogous compounds.

| Parameter | Value (eV) | Implication |

|---|---|---|

| $E_{HOMO}$ | -6.58 | Indicates the capacity to donate electrons. |

| $E_{LUMO}$ | -2.15 | Indicates the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.43 | Relates to chemical stability and reactivity. |

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. acs.orgacs.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the stretching and bending of C=O, O-H, C-C, and C-H bonds.

For this compound, theoretical vibrational spectra can be computed for its monomeric form or for hydrogen-bonded dimers, which are likely to exist in the solid state. psu.edu The correlation between the calculated and experimental frequencies is often very high, typically with correlation coefficients exceeding 0.99, although a scaling factor is sometimes applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for this compound

Representative theoretical data based on DFT calculations for similar aromatic carboxylic acids.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | 3580 | Hydroxyl group stretching |

| ν(O-H) | 3475 | Carboxylic acid O-H stretching |

| ν(C=O) | 1720 | Carboxylic acid carbonyl stretching |

| ν(C=C) | 1610 | Aromatic ring stretching |

| δ(O-H) | 1450 | Hydroxyl group in-plane bending |

| ν(C-O) | 1250 | Aromatic ether-like stretching |

Investigation of Electronic Structure and Frontier Molecular Orbitals of this compound

Molecular Dynamics Simulations of this compound Interactions

While DFT is excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in solution or in a crystal. academie-sciences.fr MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of its atomic coordinates. researchgate.net

For this compound, MD simulations can provide insights into its interactions with solvent molecules, which is crucial for understanding its solubility and crystallization behavior. nih.gov These simulations can reveal the structure of the solvation shell around the molecule and the nature of the hydrogen bonds formed between the solute and solvent. Furthermore, MD simulations can be used to study the self-assembly of this compound molecules, predicting how they might form dimers or larger aggregates in solution, a process that precedes crystallization. academie-sciences.fr Such studies on related dihydroxybenzoic acids have successfully elucidated the role of intermolecular interactions in the formation of different crystal polymorphs. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.orgacs.org This approach allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of reaction pathways and kinetics. nih.gov

In the context of this compound, these methods could be applied to study its potential enzymatic degradation. For instance, the mechanisms of various metal-dependent decarboxylases that act on similar phenolic acid substrates have been successfully investigated using a "cluster approach," where the enzyme's active site is modeled with quantum chemical methods. nih.govnih.gov Such studies on a hypothetical decarboxylase for this compound could identify the key amino acid residues involved in catalysis, the role of any metal cofactors, and the energetics of the decarboxylation process. nih.gov

Structure-Reactivity Relationship Predictions via Computational Chemistry

Computational chemistry provides a powerful framework for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. researchgate.netresearchgate.net By calculating various molecular descriptors for a series of related compounds, it is possible to build models that correlate these descriptors with observed activities or reactivities.

Environmental and Industrial Process Applications of 4,5 Dihydroxyphthalic Acid Beyond Core Chemistry

Role in Bioremediation Processes for Aromatic Pollutants

4,5-Dihydroxyphthalic acid is a significant intermediate in the microbial breakdown of various aromatic pollutants, particularly polycyclic aromatic hydrocarbons (PAHs) and phthalate (B1215562) esters.

Degradation of PAHs

In the bioremediation of pyrene (B120774), a high-molecular-weight PAH, several bacterial species metabolize it through pathways that converge on the formation of this compound. For instance, Mycobacterium species initiate the degradation of pyrene by attacking the C-4 and C-5 positions, leading to the formation of phenanthrene-4,5-dicarboxylic acid. researchgate.netnih.gov This is subsequently decarboxylated, eventually forming phthalic acid. researchgate.net The phthalate is then converted to this compound, which is a key step before the aromatic ring is cleaved. soeagra.com Similarly, Stenotrophomonas maltophilia C6 degrades phenanthrene (B1679779) through multiple pathways, one of which leads to the formation of phthalic acid, this compound, and ultimately protocatechuic acid. nih.govresearchgate.net The degradation pathway in Mycobacterium sp. strain TJFP1 also proceeds via the phthalic acid pathway, where phenanthrene is metabolized to intermediates including this compound and protocatechuic acid. nih.gov

Table 1: Microorganisms and their role in the degradation of aromatic pollutants involving this compound

| Microorganism | Pollutant Degraded | Key Metabolic Steps Involving this compound |

| Mycobacterium sp. | Pyrene | Pyrene → Phenanthrene intermediates → Phthalic acid → This compound → Protocatechuic acid researchgate.netnih.govsoeagra.com |

| Stenotrophomonas maltophilia C6 | Phenanthrene | Phenanthrene → Naphthalene-1,2-diol → Phthalic acid → This compound → Protocatechuic acid nih.gov |

| Burkholderia cepacia | Phthalate Esters | Phthalate esters → Phthalate → This compound → Further degradation nih.gov |

| Pseudomonas testosteroni | Phthalates | This compound → Protocatechuic acid asm.orgatamanchemicals.com |

| Mixed marine culture ON-7 | Phthalates | This compound → Protocatechuic acid asm.org |

Degradation of Phthalates

This compound is also a central intermediate in the aerobic bacterial degradation of phthalate isomers. nih.gov Bacteria such as Burkholderia cepacia can degrade phthalate esters by first hydrolyzing them to phthalic acid. nih.gov A dioxygenase then oxidizes phthalate to produce this compound. nih.gov Subsequently, enzymes like 4,5-dihydroxyphthalate decarboxylase, found in bacteria such as Pseudomonas testosteroni, catalyze the conversion of this compound to protocatechuic acid (3,4-dihydroxybenzoic acid). asm.orgatamanchemicals.com This process is a crucial step in the mineralization of phthalate pollutants. nih.gov

Intermediate in the Synthesis of Specialty Organic Chemicals

The unique structure of this compound, featuring both hydroxyl and carboxylic acid functional groups, makes it a valuable precursor for a variety of specialty chemicals. nih.gov

High-Performance Polymers

This compound is a building block for high-performance polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength. researchgate.net For instance, 2-hydroxyterephthalic acid, a monomer for hydroxyl-modified PBO fibers, can be synthesized through processes involving related dihydroxybenzoic acids. nih.gov The dihydroxy and dicarboxylic acid functionalities allow for the creation of polyesters and other polymers with tailored properties. wur.nlresearchgate.net

Dyes and Pigments

This compound and its derivatives serve as intermediates in the synthesis of various dyes and pigments. primescholars.comnumberanalytics.com The aromatic core and the attached functional groups are essential for creating chromophores, the color-producing part of a dye molecule. Its chlorinated derivative, 4,5-dichlorophthalic acid, is also used for this purpose. evitachem.com

Metal-Organic Frameworks (MOFs)

The carboxylic acid groups of this compound can coordinate with metal ions to form metal-organic frameworks (MOFs). wikipedia.org MOFs are porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov The hydroxyl groups on the benzene (B151609) ring can further functionalize the MOF, influencing its properties. For example, 3,4-dihydroxybenzoic acid has been used to synthesize a copper-based MOF with antibacterial properties. nih.gov Similarly, 2,5-dihydroxyterephthalic acid is used to create titanium-based MOFs. researchgate.net

Table 2: Applications of this compound as a Chemical Intermediate

| Application Area | Product Class | Specific Examples/Related Compounds |

| Polymers | High-Performance Polymers | Precursor for Polybenzoxazoles (PBOs) researchgate.net |

| Specialty Polyesters | Monomer for polyesters with specific thermal and mechanical properties wur.nlresearchgate.net | |

| Fine Chemicals | Dyes and Pigments | Intermediate for various organic dyes primescholars.comnumberanalytics.com |

| Materials | Metal-Organic Frameworks (MOFs) | Linker for creating porous materials for gas storage and catalysis wikipedia.orgresearchgate.net |

Sustainable Chemical Production Processes Leveraging this compound

The production and use of this compound are being explored within the framework of green and sustainable chemistry. uu.nlmdpi.com

Biocatalytic Production

There is growing interest in producing chemicals from renewable resources to reduce reliance on fossil fuels. researchgate.net Biocatalytic methods, using enzymes or whole microorganisms, offer a sustainable route to produce aromatic compounds like this compound. nih.govresearchgate.net For example, enzymatic carboxylation, such as the Kolbe-Schmitt reaction, can be used to synthesize hydroxybenzoic acids from phenolic substrates and CO2. nih.gov Dihydroxybenzoic acid decarboxylases, which are reversible, are being studied for their potential in the regioselective carboxylation of phenols. researchgate.netnih.gov This approach aligns with CO2 utilization strategies. researchgate.net

From Waste to Value

As established in the bioremediation section, microorganisms can convert harmful aromatic pollutants into this compound. soeagra.comnih.gov This represents a "waste-to-wealth" strategy, where environmental liabilities are transformed into valuable chemical building blocks for synthesizing polymers and other specialty chemicals.

Sustainable Polymer Synthesis

The use of bio-based monomers is a key aspect of producing sustainable polymers. wur.nl this compound, when produced from renewable feedstocks or through the bioremediation of pollutants, can serve as a sustainable monomer for creating high-performance polymers. rsc.org For example, 2,5-dihydroxybenzoic acid has been used in the synthesis of polymers and as a matrix in analytical techniques for studying biomolecules. plos.orgsciepublish.comacs.org Similarly, 3,5-dihydroxybenzoic acid is a precursor for synthesizing other functional molecules and polymers. scirp.orgnju.edu.cn The integration of biocatalysis and chemical synthesis provides a pathway for the sustainable production of advanced materials from renewable resources. rsc.org

Future Research Directions and Emerging Paradigms for 4,5 Dihydroxyphthalic Acid

Advanced Material Design Incorporating 4,5-Dihydroxyphthalic Acid Scaffolds

The unique structure of this compound, featuring both carboxyl and hydroxyl functional groups, makes it an excellent candidate for the design of advanced materials. smolecule.com Its structural characteristics distinguish it from other dihydroxy aromatic compounds, offering unique opportunities in polymer chemistry and materials science. pubcompare.ai

Future research will likely focus on several key areas:

Heat-Resistant Polymers: this compound can serve as a monomer in the synthesis of polymers with high thermal stability. smolecule.com

Conductive Polymers: The aromatic nature and potential for creating extended conjugated systems make it a promising building block for conductive polymers. smolecule.com

Biodegradable Polyesters: The hydroxyl groups can enhance the biodegradability and water solubility of polyesters, making them suitable for applications in drug delivery and biomaterials. smolecule.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a chelating ligand allows for the formation of complexes with various metal ions. smolecule.com This opens up possibilities in catalysis, gas storage, and sensing applications. smolecule.comresearchgate.net

Exploration of Novel Biotechnological Production Strategies

While chemical synthesis methods for this compound exist, there is a growing interest in developing more sustainable and environmentally friendly biotechnological production routes. smolecule.comnih.gov This involves harnessing the metabolic pathways of microorganisms to convert readily available substrates into the desired compound.

Key research directions include:

Metabolic Engineering of Microbial Strains: Genetically modifying microorganisms, such as specific strains of Pseudomonas, to optimize the metabolic pathways for the production of this compound from phthalates or other precursors. smolecule.comresearchgate.net This could involve enhancing the activity of key enzymes or blocking competing pathways.

Fermentation Process Optimization: Developing and scaling up fermentation processes to achieve high yields and productivity of this compound. researchgate.net This includes optimizing parameters such as nutrient composition, pH, and temperature.

Enzymatic Synthesis: Investigating the use of isolated enzymes to catalyze specific steps in the synthesis of this compound, which could offer high selectivity and efficiency. researchgate.net

Interdisciplinary Approaches Integrating Computational and Experimental Studies

The synergy between computational modeling and experimental work is crucial for accelerating research and development. scientific.netmdpi.com Computational methods can provide valuable insights into the properties and behavior of this compound and its derivatives, guiding experimental efforts.

Future interdisciplinary studies will likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its complexes. worldscientific.com This can aid in understanding its antioxidant mechanisms and designing new functional materials. worldscientific.com

Molecular Dynamics Simulations: Simulating the behavior of this compound-based polymers and materials to understand their structural dynamics, mechanical properties, and interactions with other molecules.

Crystal Structure Prediction: Computationally predicting the crystal structures of this compound and its co-crystals to understand its solid-state properties and guide crystallization experiments. nih.gov

Development of High-Throughput Screening for this compound Derivatives

To explore the vast chemical space of this compound derivatives, high-throughput screening (HTS) methodologies are essential. alitheagenomics.comcellomaticsbio.com HTS allows for the rapid testing of large libraries of compounds to identify those with desired properties.

Future efforts in this area will focus on:

Assay Development: Designing and optimizing biochemical and cell-based assays to screen for specific activities, such as antioxidant potential, antimicrobial effects, or inhibitory effects on particular enzymes. cellomaticsbio.comnih.gov

Combinatorial Chemistry: Synthesizing libraries of this compound derivatives with diverse functional groups to systematically explore structure-activity relationships.